molecular formula C16H12BrN3O3 B11318096 2-(4-bromophenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide

2-(4-bromophenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide

Cat. No.: B11318096
M. Wt: 374.19 g/mol
InChI Key: NFEDSJWPFZFNQS-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Acylation: The final step involves the acylation of the oxadiazole derivative with an appropriate acylating agent to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenoxy ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy derivatives, while hydrolysis can produce carboxylic acids and amines.

Scientific Research Applications

    Medicinal Chemistry: As a potential pharmacophore for designing new drugs with antimicrobial, anti-inflammatory, or anticancer activities.

    Materials Science: As a building block for the synthesis of novel polymers or materials with specific properties.

    Biological Studies: As a probe or tool for studying biological processes and pathways.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(4-bromophenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide lies in the presence of the bromine atom, which can influence its chemical reactivity, biological activity, and physical properties. Bromine atoms can participate in halogen bonding, affecting the compound’s interaction with biological targets and its overall pharmacokinetic profile.

Properties

Molecular Formula

C16H12BrN3O3

Molecular Weight

374.19 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide

InChI

InChI=1S/C16H12BrN3O3/c17-12-6-8-13(9-7-12)22-10-14(21)18-16-19-15(23-20-16)11-4-2-1-3-5-11/h1-9H,10H2,(H,18,20,21)

InChI Key

NFEDSJWPFZFNQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NO2)NC(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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